5-Chloro-2-(difluoromethoxy)aniline hydrochloride
CAS No.: 1431963-04-0
Cat. No.: VC11995093
Molecular Formula: C7H7Cl2F2NO
Molecular Weight: 230.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431963-04-0 |
|---|---|
| Molecular Formula | C7H7Cl2F2NO |
| Molecular Weight | 230.04 g/mol |
| IUPAC Name | 5-chloro-2-(difluoromethoxy)aniline;hydrochloride |
| Standard InChI | InChI=1S/C7H6ClF2NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H |
| Standard InChI Key | NHRGZRZIYISYBL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)N)OC(F)F.Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)N)OC(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzene ring substituted with three functional groups:
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Chloro group (-Cl) at position 5, contributing electron-withdrawing effects.
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Difluoromethoxy group (-OCF₂) at position 2, enhancing lipophilicity and metabolic stability.
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Aniline (-NH₂) at position 1, which is protonated in its hydrochloride form (-NH₃⁺Cl⁻).
The hydrochloride salt improves aqueous solubility, a property critical for biological testing and formulation .
Physicochemical Characteristics
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Molecular Formula: C₇H₇Cl₂F₂NO
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Molecular Weight: 230.04 g/mol
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but poorly soluble in water.
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SMILES: C1=CC(=C(C=C1Cl)N)OC(F)F.Cl
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InChIKey: NHRGZRZIYISYBL-UHFFFAOYSA-N.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions to introduce substituents onto the aromatic ring:
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Chlorination: Electrophilic substitution to introduce the chloro group at position 5.
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Difluoromethoxylation: Nucleophilic aromatic substitution or coupling reactions to attach the difluoromethoxy group at position 2.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.
Reaction conditions (temperature, catalysts, and solvents) are optimized to maximize yield and purity. Industrial-scale production often employs continuous flow reactors to ensure reproducibility .
Applications in Pharmaceutical Research
Medicinal Chemistry
The compound’s structural features make it a versatile building block for drug discovery:
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Kinase Inhibitors: The difluoromethoxy group enhances binding affinity to ATP-binding pockets in kinases, a target in oncology .
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Antimicrobial Agents: Halogenated anilines are explored for their activity against resistant bacterial strains .
Case Studies
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Enzyme Inhibition: Derivatives of this compound have shown IC₅₀ values below 1 μM against SMYD2, a histone methyltransferase implicated in cancer .
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Pharmacokinetics: Rodent studies indicate moderate bioavailability (40–60%) and half-life (~4 hours), supporting further preclinical evaluation .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
The table below compares 5-chloro-2-(difluoromethoxy)aniline hydrochloride with related compounds:
The difluoromethoxy group confers superior metabolic stability compared to non-fluorinated analogs .
Mechanism of Action
The compound’s biological activity stems from its ability to:
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